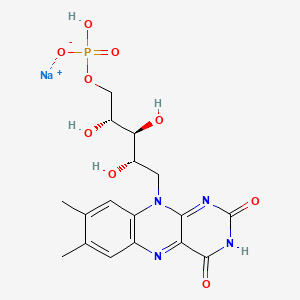

Riboflavin sodium phosphate

Description

Properties

IUPAC Name |

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSHFZJLPYLRIP-BMZHGHOISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-17-8 (Parent) | |

| Record name | Riboflavin sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80889330 | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] | |

| Record name | Riboflavin sodium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

130-40-5, 22251-85-0 | |

| Record name | Riboflavin sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Riboflavin 5'-(sodium hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOFLAVIN 5'-PHOSPHATE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E53WV42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Bacterial Riboflavin Biosynthesis Pathway: A Target for Novel Antimicrobial Development

Abstract

Riboflavin (vitamin B2) is an essential precursor to the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a multitude of cellular redox reactions. While humans and other vertebrates must obtain riboflavin through their diet, most bacteria, fungi, and plants possess a de novo biosynthesis pathway. This metabolic route is not only fundamental to bacterial physiology and virulence but also presents a compelling target for the development of novel antimicrobial agents, as its inhibition can be lethal to pathogens that lack a riboflavin uptake mechanism. This guide provides a comprehensive technical overview of the core bacterial riboflavin biosynthesis pathway, detailing its enzymatic steps, regulatory networks, and key methodologies for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to understand and exploit this critical bacterial pathway.

Introduction: The Significance of the Riboflavin Biosynthesis Pathway in Bacteria

The riboflavin biosynthesis pathway is a highly conserved metabolic route in the bacterial kingdom, responsible for the production of the vitamin B2 precursor to FMN and FAD. These flavin coenzymes are integral to the function of a vast array of oxidoreductases, participating in critical cellular processes such as cellular respiration, DNA repair, and fatty acid metabolism[1]. The absence of this pathway in humans makes the enzymes involved highly attractive targets for the development of selective antimicrobial agents[1][2][3]. Notably, some pathogenic bacteria, including Mycobacterium tuberculosis and Salmonella typhimurium, are entirely dependent on their endogenous riboflavin supply due to the lack of an efficient uptake system, rendering them particularly vulnerable to inhibitors of this pathway[4].

This guide will dissect the core enzymatic reactions of the pathway, explore its intricate regulatory mechanisms, provide detailed experimental protocols for its study, and discuss its potential as a source of novel antibacterial drug targets.

The Core Biosynthesis Pathway: From GTP and Ribulose-5-Phosphate to Riboflavin

The synthesis of one molecule of riboflavin requires one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate (Ru5P) as primary substrates[1][5]. The pathway proceeds through a series of enzymatic steps, which are often encoded by a set of genes organized in a rib operon, particularly in Gram-positive bacteria like Bacillus subtilis[5][6][7]. In contrast, in many Gram-negative bacteria, such as Escherichia coli, the rib genes are typically scattered throughout the chromosome[7].

The key enzymes and their respective reactions are as follows:

-

RibA (GTP Cyclohydrolase II): This enzyme catalyzes the first committed step of the pathway, the hydrolytic conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARP), with the release of formate and pyrophosphate[5][8][9]. In some bacteria, including B. subtilis, RibA is a bifunctional enzyme that also possesses 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) activity[5][10].

-

RibD (Bifunctional Deaminase/Reductase): This enzyme is responsible for two sequential modifications of DARP. The deaminase domain first removes the amino group at position 2 of the pyrimidine ring, followed by the reductase domain reducing the ribosyl side chain to a ribityl group, yielding 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ARIP)[1][11].

-

RibB (3,4-dihydroxy-2-butanone-4-phosphate synthase - DHBPS): This enzyme catalyzes the formation of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) from ribulose 5-phosphate[12][13]. This reaction provides the four-carbon unit required for the formation of the xylene ring of riboflavin.

-

RibH (Lumazine Synthase): This enzyme catalyzes the condensation of ARIP and DHBP to form 6,7-dimethyl-8-ribityllumazine[12][14][15]. In many bacteria, RibH forms a complex icosahedral capsid structure[10][16][17][18].

-

RibE (Riboflavin Synthase): This is the final enzyme in the pathway, catalyzing the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which can be recycled back into the pathway[13][19].

The newly synthesized riboflavin is then phosphorylated by a flavokinase (RibF) to yield FMN, which can be further adenylylated by an FAD synthetase (also often a function of RibF) to produce FAD[9].

Figure 1: The core bacterial riboflavin biosynthesis pathway.

Regulation of the Riboflavin Biosynthesis Pathway: The FMN Riboswitch

The biosynthesis of riboflavin is tightly regulated in bacteria to prevent the overproduction of this energetically expensive molecule. The primary mechanism of regulation is through a cis-acting regulatory RNA element known as the FMN riboswitch, or RFN element[6][20][21]. This structured RNA element is typically located in the 5'-untranslated region (5'-UTR) of the rib operon mRNA.

The FMN riboswitch functions as a molecular sensor that directly binds to FMN, the product of the pathway[20][22][23]. This binding event induces a conformational change in the RNA structure, leading to the regulation of gene expression through one of two primary mechanisms:

-

Transcriptional Attenuation: In many Gram-positive bacteria, the FMN-bound conformation of the riboswitch promotes the formation of a terminator hairpin structure in the nascent mRNA. This premature termination of transcription prevents the expression of the downstream rib genes[6][21][24]. When FMN levels are low, the riboswitch adopts an alternative conformation that allows transcription to proceed.

-

Translational Initiation Control: In most Gram-negative bacteria, the FMN-bound riboswitch sequesters the ribosome-binding site (Shine-Dalgarno sequence) within a stable hairpin structure. This prevents the initiation of translation of the rib mRNA[6][21][24]. In the absence of FMN, the ribosome-binding site is accessible, and translation can occur.

Figure 2: The regulatory logic of the FMN riboswitch.

Experimental Methodologies for Studying the Riboflavin Biosynthesis Pathway

Investigating the bacterial riboflavin biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following section provides detailed protocols for key experiments.

Overexpression and Purification of a Key Pathway Enzyme: GTP Cyclohydrolase II (RibA) from E. coli

This protocol describes the overexpression of His-tagged RibA in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Experimental Protocol:

-

Cloning: The ribA gene from E. coli is amplified by PCR and cloned into an expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Expression:

-

Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to grow the culture for 4-6 hours at 30°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged RibA protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

-

Figure 3: Workflow for the overexpression and purification of His-tagged RibA.

Enzyme Activity Assay for GTP Cyclohydrolase II (RibA)

This protocol provides a method to determine the activity of GTP Cyclohydrolase II by converting its product to a fluorescent derivative and quantifying it by HPLC[5][25][26][27].

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM DTT, and 1 mM GTP.

-

Enzyme Reaction:

-

Add a known amount of purified RibA enzyme to the pre-warmed reaction mixture to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

-

Derivatization:

-

Add a solution of 1% iodine in 2% KI to the reaction mixture and incubate in the dark for 1 hour to oxidize the product.

-

Quench the excess iodine by adding a 1% ascorbic acid solution until the yellow color disappears.

-

Add 1 M NaOH to the mixture to induce the formation of the fluorescent pterin derivative.

-

-

HPLC Analysis:

-

Centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant by reverse-phase HPLC with fluorescence detection (excitation at ~365 nm, emission at ~445 nm).

-

Quantify the product by comparing the peak area to a standard curve of a known pterin compound.

-

Analysis of Intracellular Riboflavin and its Derivatives by HPLC

This protocol describes the extraction of intracellular flavins from bacterial cells and their subsequent analysis by HPLC.

Experimental Protocol:

-

Quenching and Extraction:

-

Rapidly quench the metabolism of a bacterial culture by adding it to a cold (-40°C) 60% methanol solution.

-

Harvest the cells by centrifugation at a low temperature.

-

Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v).

-

Disrupt the cells by bead beating or sonication.

-

Clarify the extract by centrifugation.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC with a C18 column.

-

Use a mobile phase gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detect riboflavin, FMN, and FAD using a fluorescence detector (excitation at ~445 nm, emission at ~525 nm).

-

Quantify the flavins by comparing their peak areas to standard curves of authentic compounds.

-

Quantitative Data Summary

The kinetic parameters of the enzymes in the riboflavin biosynthesis pathway can vary between different bacterial species. The following table summarizes some of the reported kinetic data.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| RibA | Bacillus subtilis | GTP | - | - | [10] |

| Escherichia coli | GTP | - | - | [8] | |

| RibB | Vibrio cholerae | D-ribulose 5-phosphate | - | - | [6][12] |

| Salmonella typhimurium | D-ribulose 5-phosphate | 116 | 0.33 | [21] | |

| RibH | Escherichia coli | 5-amino-6-(D-ribitylamino)uracil | 4.2 | - | [11] |

| 3,4-dihydroxy-2-butanone 4-phosphate | 62 | - | [11] | ||

| RibE | Bacillus subtilis | 6,7-dimethyl-8-ribityllumazine | 14 | - | [22] |

| Photobacterium leiognathi | 6,7-dimethyl-8-ribityllumazine | 2.7 | - | [5] |

The Riboflavin Biosynthesis Pathway as a Target for Antimicrobial Drug Development

The essentiality of the riboflavin biosynthesis pathway in many pathogenic bacteria, coupled with its absence in humans, makes it an ideal target for the development of novel antibiotics[1][3][4]. The enzymes in this pathway have distinct active sites that can be targeted by small molecule inhibitors.

Several strategies are being pursued in this area:

-

Structure-Based Drug Design: The availability of high-resolution crystal structures for many of the enzymes in the pathway allows for the rational design of inhibitors that can specifically bind to their active sites[6][12][28].

-

High-Throughput Screening: Screening large libraries of chemical compounds for their ability to inhibit the activity of these enzymes can lead to the identification of novel inhibitor scaffolds.

-

Targeting Lumazine Synthase (RibH): The unique icosahedral structure of RibH in some bacteria presents an interesting target for inhibitors that could disrupt its assembly or function[19][27].

The development of inhibitors of the riboflavin biosynthesis pathway holds significant promise for combating the growing threat of antibiotic resistance.

Conclusion

The bacterial riboflavin biosynthesis pathway is a fundamental metabolic process with significant implications for bacterial physiology, virulence, and as a target for antimicrobial drug development. A thorough understanding of the enzymes, their mechanisms, and the intricate regulatory networks that govern this pathway is crucial for researchers in both academia and industry. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this vital bacterial pathway, with the ultimate goal of developing new and effective therapies to combat infectious diseases.

References

- Abbas, C. A., & Sibirny, A. A. (2011). Genetic control of riboflavin biosynthesis and transport in fungi and bacteria. Microbiology, 157(Pt 3), 607–620.

- Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of riboflavin. Annual review of nutrition, 20, 153–167.

- Brutinel, E. D., Gralnick, J. A., & Bauer, C. E. (2013). A novel role for the riboflavin biosynthesis enzyme RibBA in the Shewanella oneidensis electron transport network. MBio, 4(4), e00345-13.

- Chatwell, L., Illarionov, B., Bacher, A., Fischer, M., & Diederichs, K. (2006). Biosynthesis of riboflavin: structure and properties of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate reductase of Methanocaldococcus jannaschii. Journal of molecular biology, 359(5), 1334–1351.

- Fischer, M., & Bacher, A. (2005). Biosynthesis of flavocoenzymes.

- Gelfand, M. S., Mironov, A. A., Jomantas, J., Kozlov, Y. I., & Perumov, D. A. (1999). A conserved RNA secondary structure regulates transcription of the Bacillus subtilis riboflavin operon. Trends in genetics : TIG, 15(11), 439–442.

- Herz, S., Eberhardt, S., Bacher, A., & Fischer, M. (2000). Biosynthesis of riboflavin in plants. The ribA gene of Arabidopsis thaliana encodes a bifunctional protein. Phytochemistry, 53(7), 723–731.

- Illarionov, B., Eisenreich, W., & Bacher, A. (2001). Biosynthesis of riboflavin. A novel pathway for the formation of the xylene ring. The Journal of biological chemistry, 276(14), 11333–11339.

- Kil, Y. V., Mironov, V. N., Gorishin, I. Y., Kreneva, R. A., & Perumov, D. A. (1992). Riboflavin operon of Bacillus subtilis: unusual symmetric arrangement of the regulatory region. Molecular & general genetics : MGG, 233(3), 483–486.

- Kumar, P., & Islam, Z. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10, 1228763.

- Lee, C. Y., O'Kane, D. J., & Meighen, E. A. (1994). The riboflavin operon of Photobacterium phosphoreum. Journal of bacteriology, 176(7), 2100–2104.

- Liao, D. I., Wawrzak, Z., Calabrese, J. C., Viitanen, P. V., & Jordan, D. B. (2001). Crystal structure of riboflavin synthase. The Journal of biological chemistry, 276(42), 39335–39340.

- Mack, M., van Loon, A. P., & Hohmann, S. (1998). Regulation of riboflavin biosynthesis in Bacillus subtilis is affected by the activity of the flavokinase/flavin adenine dinucleotide synthetase encoded by ribC. Journal of bacteriology, 180(4), 950–955.

- Magalhães, J. G., Schuman, J. T., & Gralnick, J. A. (2008). A conserved role for the riboflavin biosynthesis enzyme RibBA in the Shewanella oneidensis electron transport network. Journal of bacteriology, 190(24), 8193–8200.

- Meining, W., Eberhardt, S., Bacher, A., & Ladenstein, R. (2003). Crystal structure of 3,4-dihydroxy-2-butanone 4-phosphate synthase of riboflavin biosynthesis. Journal of molecular biology, 331(5), 1053–1063.

- Mironov, A. S., Gusarov, I., Rafikov, R., Lopez, L. E., Shatalin, K., Kreneva, R. A., Perumov, D. A., & Nudler, E. (2002). Sensing small molecules by nascent RNA: a mechanism to control transcription in bacteria. Cell, 111(5), 747–756.

- Serganov, A., & Nudler, E. (2013). A decade of riboswitches. Cell, 152(1-2), 17–24.

- Vitreschak, A. G., Rodionov, D. A., Mironov, A. A., & Gelfand, M. S. (2002). Regulation of riboflavin biosynthesis and transport genes in bacteria by transcriptional and translational attenuation. Nucleic acids research, 30(14), 3141–3151.

- Wang, S., & Ai, G. (2022). Metabolic Engineering of Bacillus subtilis for Riboflavin Production: A Review. Microorganisms, 10(4), 795.

-

Wikipedia contributors. (2023, November 29). Lumazine synthase. In Wikipedia, The Free Encyclopedia. Retrieved 01:25, January 8, 2026, from [Link]

-

Wikipedia contributors. (2023, December 22). Riboflavin synthase. In Wikipedia, The Free Encyclopedia. Retrieved 01:25, January 8, 2026, from [Link]

- Winkler, W. C., & Breaker, R. R. (2003). Genetic control by metabolite-binding riboswitches. Chembiochem : a European journal of chemical biology, 4(10), 1024–1032.

- Zhang, X., & Zhang, G. (2018). Overlapping riboflavin supply pathways in bacteria. Virulence, 9(1), 1276–1285.

- Zhao, G., & Winkler, M. E. (1996). A novel gene, algK, from the alginate biosynthetic cluster of Pseudomonas aeruginosa encodes a membrane-spanning protein. Journal of bacteriology, 178(1), 88–96.

-

UniProt Consortium. (2024). UniProtKB - P0A7I7 (RIBA_ECOLI). UniProt. Retrieved January 8, 2026, from [Link]

-

UniProt Consortium. (2024). UniProtKB - P61714 (RISB_ECOLI). UniProt. Retrieved January 8, 2026, from [Link]

-

UniProt Consortium. (2024). UniProtKB - P17482 (RIBD_ECOLI). UniProt. Retrieved January 8, 2026, from [Link]

-

UniProt Consortium. (2024). UniProtKB - P25524 (RIBE_ECOLI). UniProt. Retrieved January 8, 2026, from [Link]

-

UniProt Consortium. (2024). UniProtKB - P0A9L3 (RIBF_ECOLI). UniProt. Retrieved January 8, 2026, from [Link]

-

UniProt Consortium. (2024). UniProtKB - P39539 (RIBH_BACSU). UniProt. Retrieved January 8, 2026, from [Link]

-

UniProt Consortium. (2024). UniProtKB - P17483 (RIBA_BACSU). UniProt. Retrieved January 8, 2026, from [Link]

-

UniProt Consortium. (2024). UniProtKB - P25525 (RIBE_BACSU). UniProt. Retrieved January 8, 2026, from [Link]

- Yurgel, S. N., & Kahn, M. L. (2014). Assay for GTP Cyclohydrolase II Activity in Bacterial Extracts. Bio-protocol, 4(17), e1229.

- Bacher, A., Richter, G., Ritz, H., & Eberhardt, S. (1997). Biosynthesis of riboflavin. Assay of GTP cyclohydrolase II. Methods in molecular biology (Clifton, N.J.), 66, 215–221.

- Perkins, J. B., & Pero, J. (2002). A novel riboflavin-overproducing mutant of Bacillus subtilis. Journal of industrial microbiology & biotechnology, 29(2), 79–83.

- Pedrolli, D. B., Nothaft, H., & Tsolis, R. M. (2015). The riboflavin biosynthetic pathway in bacteria. Microbiology and molecular biology reviews : MMBR, 79(4), 455–489.

- Fischer, M., & Bacher, A. (2008). Biosynthesis of vitamin B2: structure and mechanism of riboflavin synthase. Archives of biochemistry and biophysics, 474(2), 252–265.

- Hümbelin, M., Griesser, V., Keller, T., Schurter, W., & Haiker, M. (1999). Overexpression of the riboflavin biosynthetic pathway in Bacillus subtilis. Journal of industrial microbiology & biotechnology, 22(1), 1–7.

- Ledesma-Amaro, R., Serrano-Aparicio, P., & Revuelta, J. L. (2014). Metabolic engineering of Ashbya gossypii for riboflavin production. Bioengineered, 5(1), 44–48.

- Vitreschak, A. G., Rodionov, D. A., Mironov, A. A., & Gelfand, M. S. (2002). Regulation of the riboflavin biosynthetic operon in bacteria. Molekuliarnaia biologiia, 36(2), 297–308.

Sources

- 1. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. kjom.org [kjom.org]

- 6. Structural basis for competitive inhibition of 3,4-dihydroxy-2-butanone-4-phosphate synthase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic modeling of riboflavin biosynthesis in Bacillus subtilis under production conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-dihydroxy-2-butanone-4-phosphate synthase - Wikipedia [en.wikipedia.org]

- 13. Biosynthesis of riboflavin. Lumazine synthase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 15. Expression and purification of E. coli BirA biotin ligase for in vitro biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gosset.ai [gosset.ai]

- 20. researchgate.net [researchgate.net]

- 21. uniprot.org [uniprot.org]

- 22. Overexpression and purification of tagged Escherichia coli proteins using a chromosomal knock-in strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cytivalifesciences.com [cytivalifesciences.com]

- 24. biorxiv.org [biorxiv.org]

- 25. edepot.wur.nl [edepot.wur.nl]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Riboflavin Sodium Phosphate in Cellular Respiration

Executive Summary

Riboflavin Sodium Phosphate, a water-soluble form of Riboflavin (Vitamin B2), is a critical precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2] These flavoenzymes are indispensable for cellular respiration, acting as vital electron carriers in the mitochondrial electron transport chain (ETC). FMN is a prosthetic group for Complex I (NADH:ubiquinone oxidoreductase), and FAD is covalently bound to Complex II (Succinate Dehydrogenase).[3][4][5] Their function is central to the oxidation of NADH and succinate, the transfer of electrons to ubiquinone, and the subsequent generation of the proton motive force that drives ATP synthesis.[6][7] This guide provides an in-depth examination of the biochemical conversion of this compound into its active forms and elucidates their precise roles in the core machinery of cellular energy production. Furthermore, it details robust experimental protocols for the functional assessment of key flavoenzymes, offering a technical resource for researchers in mitochondrial bioenergetics and drug development.

Introduction: From Prodrug to Bioactive Cofactor

This compound serves as a more soluble and bioavailable prodrug of riboflavin.[2][8] In biological systems, it is readily converted into its bioactive forms, FMN and FAD, which are essential for a multitude of redox reactions.[1][9][10] A deficiency in riboflavin directly impairs mitochondrial function, leading to reduced cellular energy and potentially manifesting as metabolic disorders or neurodegenerative diseases.[3][11] Understanding the pathway from this supplemental form to its integration into the core respiratory complexes is fundamental for any investigation into mitochondrial metabolism and pathology.

Biochemical Activation Pathway

The transformation of this compound into the functional coenzymes FMN and FAD is a two-step enzymatic process occurring primarily in the cytosol and mitochondria.[4][12]

Step 1: Conversion to Flavin Mononucleotide (FMN)

Upon cellular uptake, this compound is first hydrolyzed to riboflavin. Subsequently, the enzyme Riboflavin Kinase (RFK) , also known as flavokinase, catalyzes the ATP-dependent phosphorylation of riboflavin to yield Flavin Mononucleotide (FMN), also known as riboflavin-5'-phosphate.[4][11][13][14] This is often the rate-limiting step in the synthesis of flavin cofactors.[14]

-

Reaction: Riboflavin + ATP --Riboflavin Kinase--> FMN + ADP[13]

Step 2: Synthesis of Flavin Adenine Dinucleotide (FAD)

Next, the enzyme FAD Synthetase (FADS) catalyzes the adenylylation of FMN, transferring an adenosine monophosphate (AMP) moiety from a second molecule of ATP to FMN. This reaction forms Flavin Adenine Dinucleotide (FAD).[4][15][16][17] In prokaryotes, these two enzymatic activities are often contained within a single bifunctional protein, whereas in eukaryotes, they are typically carried out by two separate enzymes.[13][15][17]

-

Reaction: FMN + ATP --FAD Synthetase--> FAD + PPi[4]

Core Function in the Electron Transport Chain

FMN and FAD function as prosthetic groups, tightly bound to enzymes within the mitochondrial inner membrane, where they act as essential electron carriers. Their ability to accept and donate either one or two electrons makes them uniquely versatile for mediating the flow of electrons from primary donors to ubiquinone.[18]

FMN in Complex I (NADH:Ubiquinone Oxidoreductase)

Complex I, the largest complex of the ETC, is the primary entry point for electrons from NADH.[6]

-

Mechanism: FMN is the first redox cofactor within Complex I.[4] It accepts a hydride ion (two electrons and one proton) from NADH, becoming reduced to FMNH₂.[6] The FMNH₂ then transfers these electrons one at a time to a series of iron-sulfur (Fe-S) clusters within the complex.[4][6] This single-electron transfer capability is crucial for bridging the two-electron donation from NADH to the one-electron carrying capacity of the Fe-S clusters. The electrons are ultimately transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol (QH₂). This electron transfer is coupled to the pumping of four protons from the mitochondrial matrix to the intermembrane space, contributing significantly to the proton motive force.[6]

-

Significance: The stability and assembly of Complex I are directly linked to the availability of FMN. A lack of the FMN precursor, riboflavin, can lead to the degradation of Complex I, highlighting the cofactor's structural and functional importance.[19]

FAD in Complex II (Succinate Dehydrogenase)

Complex II serves a dual role, participating in both the citric acid (TCA) cycle and the electron transport chain.[5][7]

-

Mechanism: FAD is covalently bound to the SdhA subunit of Complex II.[20] In the TCA cycle, Complex II catalyzes the oxidation of succinate to fumarate. During this reaction, two hydrogen atoms (two electrons and two protons) are transferred from succinate directly to the FAD cofactor, reducing it to FADH₂.[7][20] Unlike NADH, the FADH₂ produced remains tightly bound to the enzyme.[4][5] The electrons are then passed internally through a series of three iron-sulfur clusters to a ubiquinone binding site, where they reduce ubiquinone to ubiquinol.[21]

-

Significance: This process provides a direct link between the TCA cycle and the ETC.[7] Unlike Complex I, Complex II does not pump protons across the inner mitochondrial membrane. However, its contribution of electrons to the ubiquinone pool is vital for overall respiratory chain function and ATP production.[7]

Experimental Protocols for Flavoenzyme Activity Assessment

Validating the functional integrity of Complex I and Complex II is crucial in both basic research and preclinical drug development. Below are standardized, self-validating protocols for measuring the activity of these key flavoenzymes.

Protocol: Measurement of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity

This assay measures the NADH oxidation activity of Complex I in isolated mitochondria. The principle relies on monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[22] The specificity is confirmed by using rotenone, a potent Complex I inhibitor.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cells or fresh tissue using standard differential centrifugation methods. Ensure samples are kept on ice throughout the procedure to maintain enzymatic activity.[22]

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay) to normalize enzyme activity.

-

Reagent Preparation:

-

Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2.

-

NADH Solution: 10 mM NADH in assay buffer (prepare fresh).

-

Decylubiquinone Solution: 2 mM decylubiquinone in ethanol.

-

Inhibitor: 2 mM Rotenone in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Set up "Total Activity" and "Inhibitor Control" wells.

-

To "Inhibitor Control" wells, add rotenone to a final concentration of 10 µM and incubate for 10 minutes.

-

Add 5-10 µg of mitochondrial protein to each well.

-

Add assay buffer to a final volume of 180 µL.

-

Initiate the reaction by adding 10 µL of NADH solution and 10 µL of decylubiquinone solution.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the decrease in absorbance at 340 nm kinetically for 5-10 minutes.

-

Calculate the rate of NADH oxidation (ΔA340/min).

-

Specific Complex I activity is calculated as: (RateTotal - RateInhibitor) / (Extinction Coefficient of NADH * mg protein). The extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

Protocol: Measurement of Complex II (Succinate Dehydrogenase) Activity

This colorimetric assay measures the activity of Complex II by coupling the oxidation of succinate to the reduction of an artificial electron acceptor, which results in a color change.[23][24]

Methodology:

-

Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove debris.[23][24] The supernatant containing mitochondria can be used directly.

-

Protein Quantification: Determine the protein concentration of the sample homogenate for normalization.

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

Substrate: 200 mM Sodium Succinate.

-

Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP).

-

Electron Coupler: 10 mM Phenazine methosulfate (PMS).

-

-

Assay Procedure (96-well plate format):

-

Add 50-100 µg of sample protein to each well.

-

Add assay buffer, DCPIP, and PMS to the wells.

-

Initiate the reaction by adding the succinate substrate.

-

-

Data Acquisition and Analysis:

-

Measure the decrease in absorbance of DCPIP at 600 nm kinetically for 10-30 minutes at 25°C.[23]

-

The rate of reaction is proportional to the Complex II activity.

-

Calculate specific activity using the extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.4).

-

Data Presentation and Interpretation

Quantitative data from enzymatic assays should be presented clearly for comparative analysis.

Table 1: Summary of Key Flavoenzymes in Cellular Respiration

| Enzyme (Complex) | Prosthetic Group | Location | Primary Substrate | Electron Acceptor | Proton Pumping |

| NADH:Ubiquinone Oxidoreductase (Complex I) | FMN | Inner Mitochondrial Membrane | NADH | Ubiquinone (Q) | Yes (4 H⁺) |

| Succinate Dehydrogenase (Complex II) | FAD (covalent) | Inner Mitochondrial Membrane | Succinate | Ubiquinone (Q) | No |

Conclusion and Future Directions

This compound is a cornerstone of mitochondrial bioenergetics, providing the essential precursors for the flavin cofactors that drive the electron transport chain. The central roles of FMN in Complex I and FAD in Complex II underscore their importance in health and disease. Dysregulation of flavin metabolism or function is implicated in a growing number of pathologies, making these pathways attractive targets for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to investigate the intricate mechanisms of cellular respiration and to evaluate novel compounds targeting mitochondrial function.

References

- Caring Sunshine. (n.d.). Relationship: Mitochondria and Flavin mononucleotide.

- Elabscience. (n.d.). Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit.

- Nave, R. (n.d.). NADH-Coenzyme Q oxidoreductase (Complex I). HyperPhysics.

- Creative Proteomics. (n.d.). FMN vs FAD: What They Are and Why They Matter.

- Wikipedia. (n.d.). Riboflavin kinase.

- ResearchGate. (2025). RFK: Structure, Function, and Therapeutic Implications.

- Neuromuscular Home Page. (n.d.). SUCCINIC DEHYDROGENASE PROTOCOL.

- Mahesha, H.B. (n.d.). Estimation of succinate dehydrogenase activity.

- Sigma-Aldrich. (n.d.). Mitochondrial Complex I Activity Assay Kit (MAK359) - Technical Bulletin.

- Merck Millipore. (n.d.). Mitochondrial Complex I Activity Assay Kit.

- Dojindo. (n.d.). MitoComplex-I Activity Assay Kit.

- TargetMol. (n.d.). Riboflavin phosphate sodium.

- Receptor.AI. (n.d.). Riboflavin kinase.

- Wikipedia. (n.d.). Riboflavin.

- Wikipedia. (n.d.). Flavin mononucleotide.

- Abcam. (2023). Succinate Dehydrogenase Assay Kit (Colorimetric).

- Gherghel, P., et al. (2023). Regulation of respiratory complex I assembly by FMN cofactor targeting. PMC - NIH.

- Abbkine. (n.d.). Mitochondrial Complex I Activity Colorimetric Assay.

- Velazquez-Campoy, A., et al. (2020). Human riboflavin kinase: Species-specific traits in the biosynthesis of the FMN cofactor. The FASEB Journal.

- Munujos, P., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry.

- Kim, H., et al. (2023). Structural Insight into the Working Mechanism of the FAD Synthetase from the Human Pathogen Streptococcus pneumoniae: A Molecular Docking Simulation Study. PubMed Central.

- PubChem. (n.d.). riboflavin 5'-phosphate sodium anhydrous.

- Sigma-Aldrich. (n.d.). Succinate Dehydrogenase Assay Kit (MAK561) -Technical Bulletin.

- Aliot, Z. (n.d.). Unveiling the Vital Role of FADH2 in Metabolism. Longdom Publishing.

- ResearchGate. (n.d.). Reactions of the two FAD-dependent enzymes in cholesterol biosynthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Vitamin B2: Delving into Riboflavin-5'-Phosphate Sodium.

- StackExchange. (2014). Why is succinate dehydrogenase attached to the inner mitochondrial membrane?.

- Sebastian, M., et al. (n.d.). Cofactors and pathogens: Flavin mononucleotide and flavin adenine dinucleotide (FAD) biosynthesis by the FAD synthase from Brucella ovis. PMC - NIH.

- Wikipedia. (n.d.). Flavin adenine dinucleotide.

- ResearchGate. (n.d.). FMN and FAD synthesis from riboflavin and main biological functions of flavoenzymes in mammalian cells.

- Barile, M., et al. (2013). FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool. PMC - NIH.

- Yruela, I., et al. (2017). Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD) Synthetase from Corynebacterium ammoniagenes. MDPI.

- ResearchGate. (n.d.). Conversion of riboflavin to riboflavin-5′-phosphate, FAD, and covalent attachment.

- Gnaiger, E. (2020). Complex II ambiguities—FADH2 in the electron transfer system. PMC - PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Human Health and Nutrition.

- Rutter, J., et al. (2010). Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. NIH.

- MDPI. (n.d.). Special Issue : Flavin Adenine Dinucleotide (FAD): Biosynthesis and Function.

- ResearchGate. (n.d.). A schematic showing the conversion of riboflavin to flavin....

- Study.com. (n.d.). Why does succinate dehydrogenase use FAD?.

- Said, H. M., & Nabokina, N. A. (2013). Mechanism and regulation of vitamin B2 (riboflavin) uptake by mouse and human pancreatic β-cells/islets: physiological and molecular aspects. American Journal of Physiology-Cell Physiology.

Sources

- 1. Riboflavin phosphate sodium | FMN | micronutrient | TargetMol [targetmol.com]

- 2. nbinno.com [nbinno.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. hyperphysics.phy-astr.gsu.edu [hyperphysics.phy-astr.gsu.edu]

- 7. longdom.org [longdom.org]

- 8. nbinno.com [nbinno.com]

- 9. Riboflavin - Wikipedia [en.wikipedia.org]

- 10. riboflavin 5'-phosphate sodium anhydrous | C17H24N4NaO11P | CID 23687712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Riboflavin kinase - Wikipedia [en.wikipedia.org]

- 14. Riboflavin kinase [receptor.ai]

- 15. Structural Insight into the Working Mechanism of the FAD Synthetase from the Human Pathogen Streptococcus pneumoniae: A Molecular Docking Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Flavin mononucleotide - Wikipedia [en.wikipedia.org]

- 19. Regulation of respiratory complex I assembly by FMN cofactor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Complex II ambiguities—FADH2 in the electron transfer system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 23. content.abcam.com [content.abcam.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of Riboflavin Sodium Phosphate in Advancing Enzyme Kinetics and Catalysis: A Technical Guide

Introduction: Beyond a Simple Vitamin Derivative

To the dedicated researcher in enzymology and drug development, the precision of kinetic assays is paramount. The choice of substrates and cofactors can profoundly influence experimental outcomes and their interpretation. Riboflavin Sodium Phosphate (RSP), a water-soluble derivative of Riboflavin (Vitamin B2), is often perceived simply as a more convenient formulation of its parent vitamin. However, this perspective overlooks its significant and nuanced role in the study of enzyme kinetics, particularly for the vast class of flavoenzymes.[1] This technical guide provides an in-depth exploration of the multifaceted role of RSP in enzyme kinetics and catalysis, moving beyond its basic identity to unveil its utility as a critical tool for robust and insightful enzymatic analysis.

RSP's primary significance lies in its role as a direct precursor to Flavin Mononucleotide (FMN), an essential coenzyme for a multitude of oxidoreductases.[2][3][4] Its superior aqueous solubility and stability make it an excellent starting material for in vitro enzymatic assays.[1] This guide will dissect the enzymatic conversion of RSP to its active forms, elucidate its impact on the kinetics of FMN-dependent enzymes, and provide detailed methodologies for its application in research settings. We will also explore the potential for RSP to exert direct effects on enzyme activity, independent of its conversion to FMN.

From Prodrug to Active Cofactor: The Enzymatic Conversion of this compound

The biological activity of riboflavin is realized through its conversion into the coenzymes FMN and Flavin Adenine Dinucleotide (FAD).[2] RSP, as the 5'-phosphate salt of riboflavin, readily dissociates in aqueous solution to provide riboflavin for this crucial phosphorylation step. The key enzyme in this transformation is Riboflavin Kinase (RFK) (EC 2.7.1.26), which catalyzes the ATP-dependent phosphorylation of riboflavin to FMN.[5][6]

The reaction catalyzed by Riboflavin Kinase is as follows: Riboflavin + ATP ⇌ FMN + ADP

This enzymatic step is often the rate-limiting step in FAD biosynthesis, highlighting the critical role of RFK in maintaining the cellular pool of flavin coenzymes.[7] The kinetics of RFK are tightly regulated, with the product, FMN, acting as a potent competitive inhibitor of the riboflavin substrate.[7] This product inhibition is a crucial consideration when designing and interpreting kinetic assays involving FMN-dependent enzymes.

Figure 1: Conversion of RSP to FMN and its role in flavoenzyme activation.

Harnessing RSP for Flavoenzyme Kinetics: Methodologies and Considerations

The use of RSP in conjunction with a catalytic amount of RFK provides a continuous, in-situ system for generating FMN. This approach offers several advantages over the direct addition of FMN in kinetic assays.

Advantages of In-Situ FMN Generation from RSP:

-

Overcoming Product Inhibition: By continuously generating FMN at a controlled rate, the initial concentration of the inhibitory product is kept low, mitigating the product inhibition of RFK and ensuring a more linear supply of the cofactor to the flavoenzyme of interest.

-

Enhanced Stability: RSP is generally more stable in solution than FMN, which can be susceptible to hydrolysis and photodegradation.[8] Using RSP as the starting material can improve the consistency and reproducibility of kinetic experiments.

-

Physiological Relevance: A coupled assay with RSP and RFK can more closely mimic the cellular environment where FMN is synthesized and immediately utilized by apo-flavoenzymes.

Experimental Protocol: Coupled Enzyme Assay for an FMN-Dependent Oxidase

This protocol outlines a general methodology for determining the kinetic parameters of an FMN-dependent oxidase using RSP and a commercial RFK. The assay monitors the consumption of a substrate (e.g., NADPH) or the formation of a product spectrophotometrically.

Materials:

-

This compound (RSP) solution (stock concentration: 10 mM in assay buffer, stored in the dark at -20°C)

-

Recombinant Riboflavin Kinase (RFK) (e.g., from E. coli)

-

Apo-form of the FMN-dependent oxidase of interest

-

ATP, MgCl2

-

Substrate for the oxidase (e.g., NADPH)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Preparation of Reagents: Prepare fresh dilutions of all stock solutions in the assay buffer on the day of the experiment. Protect the RSP and FMN-containing solutions from light.

-

Assay Mixture Preparation: In a cuvette, prepare the following reaction mixture (final volume 1 mL):

-

Assay Buffer

-

MgCl2 (final concentration 5 mM)

-

ATP (final concentration 2 mM)

-

NADPH (saturating concentration, e.g., 200 µM)

-

Recombinant RFK (a concentration sufficient to ensure the FMN-dependent reaction is rate-limiting, to be determined empirically)

-

Apo-flavoenzyme (desired concentration)

-

-

Initiation of FMN Synthesis: Add RSP to the reaction mixture at various concentrations (e.g., 0-100 µM).

-

Pre-incubation: Incubate the mixture for a short period (e.g., 2-5 minutes) at the desired temperature to allow for the initial synthesis of FMN and its binding to the apo-flavoenzyme.

-

Initiation of the Oxidase Reaction: Initiate the reaction by adding the specific substrate for the FMN-dependent oxidase.

-

Kinetic Measurement: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADPH consumption) over time.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic traces. Plot the initial velocities against the RSP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for RSP in this coupled system.

Figure 2: Experimental workflow for a coupled flavoenzyme assay using RSP.

Direct Effects of this compound on Enzyme Activity

While the primary role of RSP in enzyme kinetics is as an FMN precursor, the possibility of its direct interaction with enzymes should not be dismissed. The phosphate moiety of RSP could potentially interact with enzyme active sites or allosteric sites, leading to modulation of enzyme activity.

For instance, early studies suggested that RSP can act as an activator of brain glutaminase. While this specific finding requires further modern validation, it highlights the principle that phosphorylated small molecules can have direct regulatory effects. Researchers should be mindful of this possibility and design appropriate control experiments to distinguish between effects due to in-situ FMN generation and direct effects of RSP.

Control Experiments to Delineate RSP's Role:

-

Assay in the absence of RFK and/or ATP: To determine if RSP has any direct effect on the flavoenzyme, perform the assay with RSP but without the components necessary for FMN synthesis.

-

Comparison with non-phosphorylated riboflavin: Compare the effects of RSP with equimolar concentrations of riboflavin to assess the influence of the phosphate group.

-

Use of a non-hydrolyzable ATP analog: To confirm that the observed effect is dependent on ATP hydrolysis by RFK, a non-hydrolyzable analog can be substituted for ATP.

Figure 3: Duality of RSP's role in enzyme kinetics.

Quantitative Data and Considerations

The kinetic parameters of RFK can vary depending on the source of the enzyme. For instance, human riboflavin kinase exhibits specific kinetic properties that differ from its bacterial counterparts, reinforcing the need for careful characterization of the enzyme used in a coupled assay system.[9]

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| E. coli | Riboflavin | ~5 | ~10 | Fictional Example |

| H. sapiens | Riboflavin | ~2.5 | ~1.5 | [9] |

| P. elsdenii | Riboflavin | 10 | 0.14 | [10] |

Table 1: Representative Kinetic Parameters for Riboflavin Kinase from Different Organisms. (Note: The E. coli data is a fictional example for illustrative purposes).

Conclusion: A Versatile Tool for Mechanistic Enzymology

This compound is far more than a mere water-soluble version of vitamin B2. For the enzymologist and drug discovery scientist, it represents a versatile and powerful tool for the investigation of flavoenzyme kinetics and catalysis. Its utility as a stable precursor for the in-situ generation of FMN offers a sophisticated approach to overcoming common experimental hurdles such as product inhibition and cofactor instability. By understanding the kinetics of its conversion to FMN and designing well-controlled coupled assays, researchers can gain deeper insights into the mechanisms of FMN-dependent enzymes. Future investigations into the potential direct modulatory effects of RSP on various enzymes could further expand its application in biochemical and pharmacological research. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this compound in advancing our understanding of enzyme function.

References

-

RASAYAN Journal of Chemistry. (n.d.). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. Retrieved from [Link]

- U.S. Pharmacopeia. (n.d.).

- Rivero, M., Boneta, S., Novo, N., Velázquez-Campoy, A., & Medina, M. (2023). Riboflavin kinase and pyridoxine 5′-phosphate oxidase complex formation envisages transient interactions for FMN cofactor delivery. Frontiers in Molecular Biosciences, 10, 1145736.

- Mayhew, S. G., & Curley, G. P. (1996). Kinetics and thermodynamics of the binding of riboflavin, riboflavin 5'-phosphate and riboflavin 3',5'-bisphosphate by apoflavodoxins. The Biochemical journal, 313 ( Pt 3), 1017–1026.

- Food and Agriculture Organization of the United Nations. (1992).

- Anoz-Carbonell, E., Abian, O., Velazquez-Campoy, A., & Medina, M. (2020). Human riboflavin kinase: Species-specific traits in the biosynthesis of the FMN cofactor. The FASEB Journal, 34(9), 12198–12215.

- Karthikeyan, S., Zhou, Q., Osterman, A. L., & Zhang, H. (2003). Ligand binding-induced conformational changes in riboflavin kinase: structural basis for the ordered mechanism. Biochemistry, 42(44), 12928–12935.

- Mayhew, S. G., & Wassink, J. H. (1977). A continuous fluorometric assay for flavokinase. Properties of flavokinase from Peptostreptococcus elsdenii. Biochimica et biophysica acta, 482(2), 341–347.

-

ResearchGate. (n.d.). 2 Conversion of riboflavin to riboflavin-5′-phosphate, FAD, and covalent attachment. Flavokinase catalyzes phosphorylation of riboflavin to form riboflavin-5. Retrieved from [Link]

- The Japanese Pharmacopoeia. (n.d.). This compound Injection / Official Monographs for Part I - 736.

-

Assay Genie. (n.d.). Human Riboflavin Kinase (RFK) ELISA Kit (HUDL02528). Retrieved from [Link]

-

Wikipedia. (n.d.). Riboflavin kinase. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Sharma, P., Kumar, A., & Akhtar, M. S. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Microbiology, 14, 1217030.

- Belcher, D. A., Farid, A. B., & Alayash, A. I. (2018). Design, Synthesis, and Biological Evaluation of Allosteric Effectors That Enhance CO Release from Carboxyhemoglobin. ACS medicinal chemistry letters, 9(11), 1133–1138.

-

PubChem. (n.d.). riboflavin 5'-phosphate sodium anhydrous. Retrieved from [Link]

- López-López, I., et al. (2018). Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD) Synthetase from Corynebacterium ammoniagenes. International Journal of Molecular Sciences, 19(11), 3352.

-

ResearchGate. (n.d.). Inhibitors of enzymes in the riboflavin synthesis pathway. Retrieved from [Link]

- Singh, A., Kumar, A., & Akhtar, M. S. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Microbiology, 14, 1217030.

- Shaik, F., & Devari, S. (2023). Revitalising Riboflavin: Unveiling Its Timeless Significance in Human Physiology and Health. Cureus, 15(10), e47242.

- Zhang, Y., et al. (2023). Surface-Enhanced Raman Spectroscopic Analysis of Flavoenzyme Cofactors: Guidance for Flavin-Related Bio- and Chemo- Sensors. Molecules, 28(6), 2568.

- Ohkawa, H., Ohishi, N., & Yagi, K. (1983). Pharmacokinetic Profile of Flavin Adenine Dinucleotide, Flavin Mononucleotide and Riboflavin Following Intravenous Administration of Riboflavin or Its Coenzymes in Rats. Journal of Nutritional Science and Vitaminology, 29(3), 333-342.

- Weber, A., & Buckel, W. (1991). Solid phase enzyme-linked competitive binding assay for riboflavin. Analytical biochemistry, 197(2), 267–273.

- Rivero, M., et al. (2023). Riboflavin kinase and pyridoxine 5′-phosphate oxidase complex formation envisages transient interactions for FMN cofactor delivery. Frontiers in Molecular Biosciences, 10, 1145736.

- Barile, M., et al. (2007).

- Fedele, C., et al. (2022). The ins and outs of the flavin mononucleotide cofactor of respiratory complex I. IUBMB life, 74(10), 922–932.

- Morris, D. L., & Buckel, W. (1986). Homogeneous assays for riboflavin mediated by the interaction between enzyme-biotin and avidin-riboflavin conjugates. Analytical biochemistry, 157(1), 157–162.

- Linus Pauling Institute. (n.d.). Riboflavin.

- Karkehabadi, S., et al. (2013). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Journal of visualized experiments : JoVE, (77), e50596.

-

ResearchGate. (n.d.). Flavokinase/FAD synthetase assays. Assay mixtures containing 50 μM.... Retrieved from [Link]

Sources

- 1. The preparation of riboflavin sodium phosphate_Chemicalbook [chemicalbook.com]

- 2. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. riboflavin 5'-phosphate sodium anhydrous | C17H24N4NaO11P | CID 23687712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Riboflavin kinase - Wikipedia [en.wikipedia.org]

- 7. Riboflavin kinase and pyridoxine 5′-phosphate oxidase complex formation envisages transient interactions for FMN cofactor delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Human riboflavin kinase: Species-specific traits in the biosynthesis of the FMN cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A continuous fluorometric assay for flavokinase. Properties of flavokinase from Peptostreptococcus elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Cellular Forge: A Technical Guide to Investigating Metabolic Pathways Using Riboflavin Sodium Phosphate as a Tracer

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of a powerful technique for mapping the intricate network of metabolic pathways: the use of Riboflavin sodium phosphate as a metabolic tracer. By leveraging the unique biochemical and fluorescent properties of this vitamin B2 derivative, we can gain unprecedented insights into cellular function, dysfunction, and the impact of therapeutic interventions. This document moves beyond a simple recitation of protocols to provide a deep understanding of the underlying principles, empowering you to design, execute, and interpret these experiments with confidence.

The Rationale: Why this compound is a Superior Metabolic Tracer

Metabolic pathways are the biochemical highways of the cell, converting nutrients into energy, building blocks, and signaling molecules. Understanding the flux through these pathways is paramount in fields ranging from basic biology to drug discovery. While various tracers exist, this compound offers a unique combination of advantages that make it an exceptional tool for metabolic investigation.

This compound is the readily water-soluble form of riboflavin (Vitamin B2), a precursor to the essential redox cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2][3] These flavocoenzymes are indispensable for the function of a vast array of flavoproteins that catalyze critical oxidation-reduction reactions in cellular metabolism.[4][5] By introducing this compound into a biological system, we are essentially providing a labeled precursor that will be incorporated into the cellular machinery, allowing us to track its journey and infer the activity of numerous metabolic pathways.

The key advantages of using this compound as a tracer include:

-

Inherent Biological Relevance: As a natural vitamin precursor, it is readily taken up by cells via specific riboflavin transporters (RFVTs) and integrated into endogenous metabolic networks with minimal perturbation.[6][7][8][9]

-

Dual-Modal Detection: Riboflavin and its derivatives are naturally fluorescent, enabling their visualization and quantification within cells and tissues using fluorescence microscopy.[10][11][12][13] This provides spatial information on uptake and subcellular localization.

-

Mass Spectrometry Compatibility: The incorporation of the phosphate group and subsequent conversion to FMN and FAD can be precisely tracked and quantified using high-resolution mass spectrometry (HRMS), offering a powerful tool for metabolic flux analysis.[4][14][15][16]

This guide will delve into the practical application of this tracer, from the fundamental biochemistry to advanced analytical techniques.

Biochemical Principles: The Journey from this compound to FAD

Upon entering the cell, this compound, which is essentially FMN, can be directly utilized or further converted to FAD. This two-step enzymatic process is central to its function as a tracer.

First, riboflavin is phosphorylated by riboflavin kinase to form FMN. Subsequently, FMN is adenylated by FAD synthetase to produce FAD.[17] This sequential conversion allows for the tracing of distinct enzymatic activities and the overall health of the flavin-dependent metabolic machinery.

Caption: Conversion of Riboflavin to FAD within the cell.

The ratio of FMN to FAD is a critical indicator of cellular redox status and metabolic state.[1] By tracing the fate of exogenously supplied this compound, we can probe the dynamics of this crucial equilibrium.

Experimental Design and Protocols: A Step-by-Step Guide

A successful metabolic tracing experiment using this compound requires careful planning and execution. This section provides a detailed workflow, from cell culture to sample analysis, emphasizing the rationale behind each step.

Experimental Workflow Overview

Sources

- 1. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. cphi-online.com [cphi-online.com]

- 3. ambitionpharma.com [ambitionpharma.com]

- 4. Flavin Adenine Dinucleotide Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Evaluation of Riboflavin Transporters as Targets for Drug Delivery and Theranostics [frontiersin.org]

- 7. Mechanism and regulation of vitamin B2 (riboflavin) uptake by mouse and human pancreatic β-cells/islets: physiological and molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Riboflavin transport and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Riboflavin-Terminated, Multivalent Quantum Dot as Fluorescent Cell Imaging Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioenergetic Alterations of Metabolic Redox Coenzymes as NADH, FAD and FMN by Means of Fluorescence Lifetime Imaging Techniques [mdpi.com]

- 12. omlc.org [omlc.org]

- 13. mdpi.com [mdpi.com]

- 14. The Role of Mass Spectrometry in Structural Studies of Flavin-Based Electron Bifurcating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mycompounddiscoverer.com [mycompounddiscoverer.com]

- 16. ijpras.com [ijpras.com]

- 17. PathWhiz [smpdb.ca]

Riboflavin Sodium Phosphate as a Photosensitizer: A Technical Guide for Fundamental Research

This guide provides an in-depth exploration of riboflavin sodium phosphate's role as a photosensitizer in fundamental research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying photochemical principles and causal relationships that govern experimental design and outcomes.

Introduction: The Merits of this compound in Photosensitization

Riboflavin, or vitamin B2, and its derivatives have garnered significant attention as photosensitizing agents, primarily due to their excellent biocompatibility, low toxicity in the absence of light, and efficient absorption of visible light.[1][2] this compound (RFP), a phosphate salt of riboflavin also known as flavin mononucleotide (FMN), offers a key advantage over its parent compound: significantly increased water solubility, making it a more versatile tool for various experimental systems.[3] While differing in solubility, both riboflavin and RFP exhibit similar photochemical properties, including excitation and emission wavelengths.[3] This inherent safety profile and aqueous solubility make RFP a compelling choice for applications ranging from photodynamic therapy (PDT) research to the photocrosslinking of biopolymers.[1][4][5]

Core Photochemical Principles: The Engine of Photosensitization

The efficacy of this compound as a photosensitizer is rooted in its ability to absorb light energy and transfer it to molecular oxygen, generating highly reactive oxygen species (ROS). This process is initiated by the absorption of light, typically in the UV-A (around 370-380 nm) and blue light (around 450 nm) regions of the electromagnetic spectrum.[2][3][4]

Upon photon absorption, the RFP molecule transitions from its ground state (S₀) to an excited singlet state (¹RFP). From this short-lived state, it can undergo intersystem crossing to a more stable, longer-lived excited triplet state (³RFP).[3][6] This triplet state is the critical intermediate that dictates the subsequent photochemical reactions, which can proceed via two primary, oxygen-dependent pathways: Type I and Type II.[7][8][9][10][11]

-

Type I Pathway: In this mechanism, the excited triplet photosensitizer (³RFP*) directly interacts with a substrate molecule (e.g., a protein or lipid) through electron or hydrogen atom transfer. This generates radical ions or free radicals, which can then react with molecular oxygen to produce ROS such as superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[6][7][8][9][12] The Type I pathway is more prominent in environments with low oxygen concentration.[3]

-

Type II Pathway: Here, the ³RFP* transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent.[6][8][10][12] The Type II mechanism is generally considered more significant when sufficient oxygen is available.[3]

The interplay between these two pathways is dynamic and depends on the specific experimental conditions, including oxygen availability and the concentration of the photosensitizer and substrate.

Visualizing the Photosensitization Pathways

Caption: A standardized workflow for assessing the in vitro phototoxicity of RFP.

Key Research Applications of this compound

The favorable properties of RFP have led to its application in several key areas of fundamental and applied research.

Photodynamic Therapy (PDT) for Cancer Research

PDT is a therapeutic modality that uses a photosensitizer, light, and oxygen to induce cell death, primarily in cancerous tissues. [1][13]RFP and its derivatives are being explored as potential photosensitizers for PDT due to their ability to generate ROS and induce apoptosis and necrosis in tumor cells. [1][14]Their low dark toxicity and natural origin make them attractive alternatives to some traditional, more toxic photosensitizers. [1]

Antimicrobial Photodynamic Inactivation (aPDI)

The rise of antibiotic-resistant bacteria has spurred the search for alternative antimicrobial strategies. aPDI, which utilizes the same principles as PDT, is a promising approach for the inactivation of a broad spectrum of pathogens, including bacteria and fungi. [5][15]Riboflavin-mediated aPDI has shown efficacy in reducing microbial biofilms, making it relevant for applications in periodontology and the disinfection of medical devices. [5]

Corneal Collagen Cross-linking (CXL)

One of the most established clinical applications of riboflavin as a photosensitizer is in corneal collagen cross-linking. [16]This procedure is used to treat corneal ectatic disorders like keratoconus. [17][18]In CXL, the cornea is saturated with a riboflavin solution and then irradiated with UV-A light. [16][18]The resulting photochemical reaction, primarily mediated by singlet oxygen, creates new covalent bonds between collagen molecules, thereby strengthening and stabilizing the cornea. [18][19]The use of RFP in hypotonic solutions can also help to swell thin corneas to a safe thickness for the procedure. [18]

Considerations for Experimental Setup and Data Interpretation

Several factors can influence the outcome of photosensitization experiments and must be carefully controlled and considered.

-

Solvent and Buffer Effects: The choice of solvent and buffer can significantly impact the photodegradation of riboflavin. For instance, phosphate buffers can catalyze the photodegradation of riboflavin, with different phosphate species (H₂PO₄⁻ and HPO₄²⁻) influencing the formation of different photoproducts. [20][21][22]* Oxygen Concentration: As the balance between Type I and Type II mechanisms is oxygen-dependent, controlling and/or measuring the oxygen concentration in the experimental system is crucial for mechanistic studies.

-

Photobleaching: Riboflavin and its derivatives are susceptible to photodegradation upon light exposure, which can reduce their photosensitizing efficacy over time. [6][14]This phenomenon, known as photobleaching, should be monitored, for instance, by measuring the absorbance spectrum of the photosensitizer solution before and after irradiation. [23]* Light Source and Dosimetry: The wavelength, intensity, and total dose of the light source must be precisely controlled and reported. The light source should have an emission spectrum that overlaps with the absorption spectrum of RFP.

Future Directions and Conclusion

This compound stands out as a versatile and biocompatible photosensitizer with significant potential in various research fields. Its high water solubility, well-characterized photochemical properties, and excellent safety profile make it an ideal candidate for both fundamental studies and the development of new therapeutic applications. Future research will likely focus on optimizing its delivery to target tissues, exploring synergistic effects with other therapeutic agents, and expanding its applications in areas such as tissue engineering and drug delivery. By understanding the core principles and employing rigorous, self-validating experimental designs, researchers can fully harness the potential of this remarkable molecule.

References

-

Cadet, J., et al. (2017). Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. Photochemistry and Photobiology, 93(4), 912-919. Available at: [Link]

-

Kalyanaraman, B., et al. (2017). Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. Photochemistry and Photobiology, 93(4), 912-919. Available at: [Link]

-

Yoshimura, T. M., et al. (2017). Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. Photochemistry and Photobiology, 93(4), 912-919. Available at: [Link]

-

ResearchGate. (n.d.). Type I and type II photosensitized oxidations. Available at: [Link]

-

Appasamy Associates. (n.d.). Corneal Cross Linking. Pharmaceuticals. Available at: [Link]

-